Colivelin Exhibits 100-Fold Higher Potency than AGA-(C8R)HNG17 in Aβ1-43-Induced Neuronal Death Assays
Colivelin completely suppresses neuronal death induced by Aβ1-43 at a concentration of 100 fM, whereas the comparator compound AGA-(C8R)HNG17 (a potent Humanin derivative from which Colivelin was partially derived) requires a 100-fold higher concentration of 10 pM to achieve comparable suppression [1]. This represents a 100-fold potency improvement directly attributable to the ADNF fusion engineering strategy. The assay was conducted in primary neuronal cultures exposed to Aβ1-43, a pathologically relevant insult in Alzheimer's disease models.
| Evidence Dimension | Concentration required for complete suppression of Aβ1-43-induced neuronal death |
|---|---|
| Target Compound Data | 100 fM |
| Comparator Or Baseline | AGA-(C8R)HNG17: 10 pM |
| Quantified Difference | 100-fold lower concentration (fM vs. pM range) |
| Conditions | Primary neuronal cultures; Aβ1-43-induced toxicity model; 16-hour incubation |
Why This Matters
Researchers selecting Colivelin obtain femtomolar-range activity that enables experimental detection of subtle neuroprotective signals, with substantially reduced peptide consumption per experiment compared to simple Humanin derivatives.
- [1] Chiba T, Yamada M, Hashimoto Y, et al. Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus: characterization of colivelin-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo. J Neurosci. 2005;25(44):10252-10261. doi:10.1523/JNEUROSCI.3348-05.2005 View Source
